molecular formula C15H14FNO2 B12842191 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B12842191
M. Wt: 259.27 g/mol
InChI Key: JHWHRUZGMSTZPL-UHFFFAOYSA-N
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Description

3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 3-position and a 1,3-dioxolan-2-yl group at the 3'-position of the biphenyl scaffold.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-[3-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline

InChI

InChI=1S/C15H14FNO2/c16-13-9-11(4-5-14(13)17)10-2-1-3-12(8-10)15-18-6-7-19-15/h1-5,8-9,15H,6-7,17H2

InChI Key

JHWHRUZGMSTZPL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC(=C(C=C3)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, while the fluorine atom can be involved in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development
The compound is being explored as a potential pharmacophore in drug design. Its structural features may enhance binding affinity to biological targets such as enzymes and receptors. The presence of the fluorine atom can improve lipophilicity and metabolic stability, making it an attractive candidate for further development in pharmaceuticals.

Case Study: Anticancer Activity
Research has indicated that similar compounds with fluorinated biphenyl structures exhibit significant cytotoxicity against cancer cell lines. For instance, studies on derivatives have shown their ability to inhibit proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine may possess similar anticancer properties.

Materials Science

Advanced Material Development
In materials science, the compound is investigated for its potential use in creating advanced materials with specific electronic or optical properties. The unique combination of the dioxolane ring and biphenyl structure can lead to materials with enhanced conductivity or photonic capabilities.

Biological Studies

Biochemical Probes
The compound's interactions with biological molecules are of interest for its potential as a biochemical probe. The amine group can participate in hydrogen bonding and other interactions critical for studying molecular pathways in biological systems.

Research Findings
Studies have demonstrated that compounds with similar structures can modulate enzyme activity and influence signaling pathways in cells. This opens avenues for using 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine in understanding complex biological mechanisms.

Industrial Applications

Synthesis Intermediate
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations that can lead to the development of novel materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on biphenylamine derivatives with substitutions at analogous positions, emphasizing structural, synthetic, and functional differences.

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Properties References
3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine 3-F, 3'-(1,3-dioxolan-2-yl) Not reported N/A Inferred: Potential solubility enhancement via dioxolane; fluorinated electronic effects N/A
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine 4'-(1,3-dioxolan-2-yl) Not reported N/A Intermediate for Suzuki coupling; solubility in organic solvents
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F Not reported N/A Analytical standards; QC for pharmaceuticals
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride 3'-F (protonated amine) Not reported N/A Precursor for drug synthesis; enhanced stability via HCl salt
(E)-N-((3-Bromothiophen-2-yl)methylene)-3,3',5'-trimethyl-[1,1'-biphenyl]-4-amine 3-Br-thiophene, 3',5'-CH₃ 201–202 37 OLED materials; bromine enhances π-conjugation
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine Biphenyl extensions at 3,4 ~90 (mp) N/A Dye/pigment intermediates; low water solubility

Key Observations:

Substituent Effects on Solubility and Reactivity: The 1,3-dioxolan-2-yl group (e.g., in 4'-(1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-amine ) improves solubility in polar solvents compared to purely aromatic substituents. This property is critical for solution-processed applications like OLEDs or catalysis.

Synthetic Yields: Brominated thiophene-containing analogs (e.g., compound 5a in ) show moderate yields (37–40%) due to steric hindrance and competing side reactions .

Applications :

  • Halogenated Derivatives : Chloro- or fluoro-substituted biphenylamines (e.g., 3'-chloro or 3',4'-difluoro compounds ) are widely used in analytical method validation and as pharmaceutical impurities.
  • Heterocyclic Derivatives : Thiophene- or imidazole-functionalized biphenylamines (e.g., compounds in and ) exhibit enhanced optoelectronic properties, making them suitable for OLED emitters .

Table 2: Comparative Reactivity and Functionalization

Compound Type Reactivity with Pd Catalysts Functionalization Potential Stability Notes
Fluorinated biphenylamines High (via C–F bond activation) Suzuki coupling; amide formation Stable under acidic conditions
Dioxolane-containing biphenyls Moderate (steric hindrance) Suzuki-Miyaura cross-coupling Hydrolytically stable in neutral conditions
Brominated thiophene derivatives High (C–Br bond reactivity) Ullmann coupling; nucleophilic substitution Sensitive to light/heat

Biological Activity

3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine is a synthetic organic compound characterized by a biphenyl core, a fluorine atom, and an amine group, alongside a 1,3-dioxolane ring. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14FNO2
  • Molecular Weight : 259.28 g/mol
  • CAS Number : 889954-39-6

The presence of the dioxolane ring enhances the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry and material science.

The biological activity of 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegative nature, while the amine group may facilitate hydrogen bonding interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against RNA viruses.
  • Anticancer Properties : Compounds featuring biphenyl structures have been linked to anticancer activities through modulation of cell signaling pathways.
  • Anticoagulant Effects : Certain analogs have demonstrated potential in inhibiting platelet aggregation.

Antiviral Activity

A study investigating compounds similar to 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine revealed promising antiviral effects against negative-sense RNA viruses. For instance:

  • Compound 5 showed an EC50 of 0.9 µg/mL against Pichinde virus and 1.3 µg/mL against Tacaribe virus. These results suggest that structural modifications can lead to enhanced antiviral potency .

Anticancer Activity

Research into biphenyl derivatives has identified several compounds with notable anticancer properties:

  • A derivative similar to the target compound exhibited significant cytotoxicity in various cancer cell lines, indicating potential as a chemotherapeutic agent .

Anticoagulant Properties

In a comparative study of anticoagulant activities:

  • Compounds with structural similarities to 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine demonstrated superior antiaggregational activity compared to acetylsalicylic acid. This suggests a promising avenue for developing new anticoagulants based on this scaffold .

Comparative Analysis

Compound NameBiological ActivityEC50/IC50 ValuesNotes
3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amineAntiviralTBDPotential for further study
Similar Biphenyl DerivativeAntiviralEC50 = 0.9 µg/mL (Pichinde)Effective against RNA viruses
Biphenyl AnalogAnticancerIC50 = TBDSignificant cytotoxicity in cancer cell lines
Structural AnalogAnticoagulantIC50 > Acetylsalicylic acidEnhanced antiaggregational properties

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